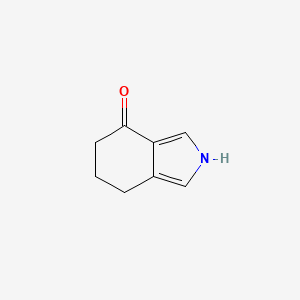

2,5,6,7-Tetrahydro-isoindol-4-one

Descripción general

Descripción

2,5,6,7-Tetrahydro-isoindol-4-one is a heterocyclic organic compound with the molecular formula C8H9NO It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Multicomponent Reactions: Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. This method often employs microwave irradiation to enhance reaction rates and yields.

Cyclization Reactions: The compound can also be synthesized through the cyclization of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for cost-effectiveness and yield. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its fully saturated form. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Reagents like alkyl halides and bases are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Fully saturated derivatives.

Substitution: Substituted isoindol-4-one derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that derivatives of 2,5,6,7-tetrahydro-isoindol-4-one exhibit promising antitumor properties. For instance, it has been utilized as a precursor in the synthesis of psammopemmin A, a compound known for its antitumor activity. This application highlights the compound's potential in cancer therapeutics .

1.2 Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Certain derivatives have been identified as potent and orally active agonists of the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The synthesis of these derivatives involves the modification of the tetrahydro-isoindol framework to enhance their biological activity .

Synthetic Methodologies

2.1 Multi-component Reactions

this compound serves as a versatile building block in multi-component reactions (MCRs). These reactions are advantageous for synthesizing complex molecules efficiently. For example, recent studies demonstrate the use of this compound in solvent-free MCRs to create novel chromeno[2,3-d]pyrimidine derivatives with high yields .

2.2 C-H Functionalization Techniques

The compound is also involved in advanced synthetic techniques like C-H bond functionalization. This method allows for the creation of various indole derivatives through palladium-catalyzed reactions. Such approaches are crucial for developing new drugs with tailored properties .

Synthesis of Indole Derivatives

A notable case study involved the synthesis of tricyclic indole derivatives using this compound as a starting material. The study reported that these derivatives acted as inhibitors of guanylate cyclase, an important enzyme in various physiological processes .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Tricyclic Indole Derivative | C-H Insertion Reaction | Guanylate Cyclase Inhibition |

| Psammopemmin A | Multi-component Reaction | Antitumor Activity |

Development of Serotonergic Agents

Another case study explored the development of serotonergic agents derived from this compound. The research focused on optimizing the structure to enhance receptor affinity and selectivity for therapeutic applications in treating depression and anxiety disorders .

Mecanismo De Acción

The mechanism of action of 2,5,6,7-Tetrahydro-isoindol-4-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity . It may also interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction .

Comparación Con Compuestos Similares

1,5,6,7-Tetrahydro-4H-indol-4-one: Similar in structure but differs in the position of the nitrogen atom.

2,5,6,7-Tetrahydro-4H-isoindol-4-one: A close analog with slight variations in the ring structure.

Uniqueness: 2,5,6,7-Tetrahydro-isoindol-4-one is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

2,5,6,7-Tetrahydro-isoindol-4-one is a bicyclic organic compound with significant biological activity. Its unique structure allows it to interact with various biomolecules, influencing several biochemical pathways. This article explores the compound's biological activity, focusing on its mechanisms of action, cellular effects, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by a fused isoindole structure and a tetrahydro configuration. Its molecular formula is . The compound's unique bicyclic structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to bind with various enzymes involved in metabolic pathways. It may act as an inhibitor or activator depending on the context of the interaction.

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of specific signaling proteins. This can lead to altered cellular responses and changes in gene expression.

- Gene Expression : The compound affects the expression of genes involved in metabolic processes, impacting cellular function and homeostasis.

Cellular Effects

The effects of this compound on cellular processes are diverse:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells .

- Tubulin Destabilization : The compound interacts with tubulin at the colchicine-binding site, inhibiting tubulin polymerization. This action results in the arrest of cancer cells in the G2/M phase and induces apoptosis .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Lower Doses : At lower concentrations, the compound demonstrates beneficial effects such as modulation of metabolic pathways and improved cellular function.

- Higher Doses : Conversely, higher doses can lead to toxicity and disruption of cellular homeostasis.

Metabolic Pathways

The compound is involved in several key metabolic pathways:

- Interaction with Enzymes : It modulates the activity of enzymes responsible for the synthesis and degradation of specific metabolites. This regulation can significantly affect metabolite levels within cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study demonstrated its efficacy against multidrug-resistant acute myeloid leukemia cell lines (HL-60R), with IC50 values ranging from 0.02 to 5.5 µM .

- Inflammation Modulation : The compound has been investigated for its potential anti-inflammatory properties through its interaction with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indol-4-one | Similar bicyclic | Varies; potential anticancer properties |

| 2,5,6,7-Tetrahydro-4H-isoindol-4-one | Close analog | Significant antiproliferative effects |

Propiedades

IUPAC Name |

2,5,6,7-tetrahydroisoindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLNDCIGSSBKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CNC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654279 | |

| Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113880-79-8 | |

| Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.